3-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)propan-1-amine is an organic compound featuring a pyridine ring substituted with chlorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-chloro-4-(trifluoromethyl)pyridine.
Alkylation: The pyridine derivative undergoes alkylation with 3-bromopropan-1-amine under basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures (80-100°C) with a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chlorine atom and amine group can form hydrogen bonds and other interactions with biological targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Similar structure but lacks the propan-1-amine side chain.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)benzamide: Contains additional functional groups and different biological activities.
Uniqueness
3-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)propan-1-amine is unique due to its specific substitution pattern and the presence of both chlorine and trifluoromethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10ClF3N2 |
---|---|
Molecular Weight |
238.64 g/mol |
IUPAC Name |
3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]propan-1-amine |
InChI |
InChI=1S/C9H10ClF3N2/c10-8-5-6(9(11,12)13)4-7(15-8)2-1-3-14/h4-5H,1-3,14H2 |
InChI Key |
AYXIDWGVHKYDNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CCCN)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.